N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20127672
InChI: InChI=1S/C10H15N5/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20127672

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C10H15N5/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13)
Standard InChI Key WWTGKHLTMXQZFB-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNC2=NN(C=C2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two pyrazole rings—heterocyclic aromatic systems with two adjacent nitrogen atoms—connected by a methylene (-CH2_2-) group and an amine (-NH-) linkage. The first pyrazole ring is substituted with an ethyl group at the 1-position, while the second pyrazole features a methyl group at the 1-position. This arrangement creates a planar yet sterically hindered structure, as evidenced by computational modeling studies of analogous compounds.

Table 1: Key Structural Features

PropertyDescription
Pyrazole ring substitution1-Ethyl (Ring 1), 1-Methyl (Ring 2)
Bridging groupMethylene-amine (-CH2_2-NH-)
Nitrogen count5 nitrogen atoms (2 per pyrazole ring + 1 amine)
Molecular symmetryAsymmetric due to differing substituents

Synthetic Methodologies

Precursor Selection

Synthesis begins with commercially available pyrazole derivatives. The 1-ethylpyrazole moiety is typically prepared via alkylation of pyrazole-3-carbaldehyde using ethyl bromide under basic conditions. Concurrently, 1-methylpyrazole-3-amine is synthesized through catalytic hydrogenation of corresponding nitro precursors.

Coupling Reactions

The critical step involves linking the two pyrazole units. A reductive amination strategy is commonly employed:

  • Formation of imine: React 1-ethylpyrazole-3-carbaldehyde with 1-methylpyrazole-3-amine in anhydrous ethanol.

  • Reduction: Use sodium cyanoborohydride (NaBH3_3CN) to reduce the imine intermediate to the secondary amine.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature60°CHigher yields vs. side reactions
SolventAnhydrous ethanolEnhances imine stability
Reaction time12 hoursMaximizes conversion
CatalystNaBH3_3CN (1.2 eq)Selective reduction

Yield improvements up to 78% have been reported for analogous compounds under these conditions.

Chemical Reactivity and Functionalization

Amine Group Reactivity

The secondary amine bridge serves as the primary reactive site. It undergoes:

  • Acylation: Reaction with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.

  • Alkylation: Treatment with methyl iodide in the presence of K2_2CO3_3 yields a tertiary amine.

Pyrazole Ring Modifications

Electrophilic substitution occurs preferentially at the 4-position of the pyrazole rings due to electron-donating substituents:

  • Nitration: Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups, though competing oxidation of the amine bridge necessitates protective strategies.

  • Sulfonation: Oleum (fuming H2_2SO4_4) at 0°C affords sulfonic acid derivatives, useful for enhancing water solubility.

Hypothetical Biological Activities and Mechanisms

Antimicrobial Properties

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a scaffold for developing kinase inhibitors and COX-2 selective anti-inflammatories. Its amine bridge allows facile conjugation to targeting moieties (e.g., monoclonal antibodies).

Coordination Chemistry

The nitrogen-rich structure chelates transition metals. Preliminary studies with Cu(II) form octahedral complexes exhibiting superoxide dismutase-like activity.

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